Pentadec-9-ene-12,14-diyne-1,11-diol
Description
Structure
3D Structure
Properties
CAS No. |
108112-83-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
pentadec-9-en-12,14-diyne-1,11-diol |
InChI |
InChI=1S/C15H22O2/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16/h1,10,13,15-17H,4-9,11,14H2 |
InChI Key |
KIIGQXVIHZSFAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC(C=CCCCCCCCCO)O |
Origin of Product |
United States |
Occurrence and Isolation Methodologies
Natural Sources and Distribution of Pentadec-9-ene-12,14-diyne-1,11-diol
While direct evidence for the isolation of this compound from Solanum melongena (eggplant) calluses and Echinacea pallida roots is not explicitly documented in prominent scientific literature, the presence of structurally related polyacetylenes in these species suggests they are potential, yet unconfirmed, sources.
Polyacetylenes are well-known constituents of the Asteraceae family, to which Echinacea belongs, and have also been detected in the Solanaceae family, which includes Solanum melongena. researchgate.net Research on Echinacea pallida has led to the isolation of various other pentadeca-ene-diyne derivatives, indicating a biosynthetic capability for producing such compounds. For instance, bioassay-guided fractionation of n-hexane extracts from Echinacea pallida roots has yielded hydroxylated and dicarbonylic polyacetylenes. researchgate.netnih.gov
In the case of Solanum melongena, studies have shown that plant cell cultures can be stimulated to produce polyacetylenes, although the specific structures are not always fully characterized. The elicitation of these compounds is often a response to stress, such as pathogen attack.
Table 1: Examples of Related Polyacetylenes from Echinacea pallida
| Compound Name | Plant Source | Reference |
| 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one | Echinacea pallida roots | researchgate.net |
| pentadeca-(9E)-ene-11,13-diyne-2,8-dione | Echinacea pallida roots | nih.gov |
| 8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one | Echinacea pallida roots | researchgate.net |
| (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one | Echinacea pallida roots | acs.org |
The search for this compound extends to other members of the Asteraceae and Apiaceae families, which are particularly rich in polyacetylenes. researchgate.netlth.se Genera such as Artemisia and Bupleurum are known to produce a wide array of acetylenic compounds. mdpi.comnih.gov Furthermore, marine organisms and certain fungi have also been identified as sources of novel polyacetylenes, broadening the scope for discovering new natural occurrences of compounds like this compound.
Advanced Isolation Techniques for Polyacetylene Diols
The isolation and purification of polyacetylene diols from natural sources are challenging due to their instability and often low concentrations. A combination of advanced extraction and chromatographic methods is typically employed.
Chromatography is the cornerstone for the purification of polyacetylenes from complex plant extracts.
Flash Column Chromatography: This technique is often used as an initial purification step. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent gradient of increasing polarity. This allows for the separation of compounds based on their affinity for the stationary phase. For instance, n-hexane extracts of Echinacea pallida roots have been fractionated using silica gel column chromatography to isolate various polyacetylenes. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of polyacetylenes. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly utilized. A gradient elution, for example with a water-acetonitrile mobile phase, allows for the fine separation of closely related polyacetylene isomers. Semi-preparative HPLC is often necessary to obtain sufficient quantities of the pure compound for structural elucidation. nih.gov
Table 2: Chromatographic Methods for Polyacetylene Isolation
| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |
| Flash Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate gradient | Initial fractionation of crude extract |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Water/Acetonitrile gradient | Final purification and isolation |
The initial step in isolating polyacetylene diols is the extraction from the raw plant material. The choice of solvent is critical to ensure efficient extraction while minimizing the degradation of these sensitive compounds.
Solvent Extraction: Lipophilic solvents are generally used to extract polyacetylenes. N-hexane is a common choice for this purpose, as demonstrated in the extraction of polyacetylenes from Echinacea pallida roots. nih.gov The extraction is often carried out in a Soxhlet apparatus to ensure thorough extraction. The resulting crude extract is then concentrated under reduced pressure to yield an oily residue.
Accelerated Solvent Extraction (ASE): ASE is a more modern and efficient extraction method that uses elevated temperatures and pressures to increase the extraction speed and efficiency. This technique can reduce solvent consumption and extraction time compared to traditional methods. While not specifically documented for this compound, it is a viable and often preferred method for extracting secondary metabolites from plant matrices.
Structural Elucidation and Stereochemical Analysis of Pentadec 9 Ene 12,14 Diyne 1,11 Diol
Spectroscopic Methodologies for Structural Assignment
The structural confirmation of a natural product like Pentadec-9-ene-12,14-diyne-1,11-diol relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR spectra are crucial for identifying the types and numbers of protons and carbons in a molecule. A ¹H NMR spectrum would reveal the chemical environment of each hydrogen atom, their integrations would indicate the number of protons, and the splitting patterns would suggest adjacent protons. Similarly, a ¹³C NMR spectrum would indicate the number of unique carbon environments. Without experimental spectra, a detailed analysis of the chemical shifts and coupling constants for this compound is not possible.
Two-Dimensional NMR (e.g., gCOSY, gHSQC-DEPT, gHMBC, gNOESY)
Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.
gCOSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to piece together adjacent fragments of the molecule.
gHSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer) would correlate directly bonded carbon and proton atoms.
gHMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing long-range (2-3 bond) correlations between protons and carbons, which is key to connecting the molecular fragments.
gNOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the geometry of the double bond.
The absence of this 2D NMR data prevents a definitive assignment of the complete structure and relative stereochemistry of this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. While predicted data is available, experimental verification is key.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₅H₂₂O₂. Fragmentation patterns observed in the MS/MS spectrum would offer further structural clues by showing how the molecule breaks apart, which can help in identifying functional groups and substructures. Predicted collision cross-section values for various adducts of this compound have been calculated, but experimental mass spectral data is needed for confirmation.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching from the two hydroxyl (-OH) groups, typically a broad band around 3300 cm⁻¹.
C≡C stretching from the diyne moiety, which would appear as one or two sharp bands in the region of 2100-2260 cm⁻¹.
C=C stretching from the alkene group, expected around 1640-1680 cm⁻¹.
C-H stretching for sp³, sp², and sp hybridized carbons.
C-O stretching from the alcohol groups, typically in the 1000-1260 cm⁻¹ region.
Without an experimental IR spectrum, the presence and nature of these functional groups cannot be empirically verified.
Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The enediyne chromophore (a double bond conjugated with two triple bonds) in this compound is expected to produce characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are indicative of the extent of conjugation. This data is crucial for confirming the presence of the conjugated system but is not currently available in published literature.
Advanced Structural Confirmation Techniques
While initial structural hypotheses can be formulated based on spectroscopic data such as NMR and mass spectrometry, definitive confirmation, particularly of the stereochemistry, necessitates the use of more advanced techniques. X-ray crystallography and chiroptical methods stand as the gold standards for providing unequivocal evidence of a molecule's three-dimensional structure and absolute configuration.
X-ray Crystallography for Related Diyne Diols and Analogues
X-ray crystallography is a powerful experimental technique that provides the precise location of atoms in a crystal, yielding a detailed three-dimensional molecular structure. wikipedia.org This method has been fundamental in confirming the structures of numerous complex molecules, including various diols and diyne-containing compounds. researchgate.netresearchgate.net The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound of interest, which can often be a challenging and rate-limiting step. nih.gov
For a molecule like this compound, a successful crystallographic analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity of the carbon backbone, the positions of the hydroxyl groups, and the geometry of the double and triple bonds.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding interactions involving the diol functional groups. researchgate.net
Absolute configuration: When a heavy atom is present in the structure or through the use of anomalous dispersion, the absolute stereochemistry of the chiral centers can be determined unambiguously. nih.gov
While a crystal structure for this compound itself is not publicly available, data from related diyne diols and their analogues demonstrate the utility of this technique in the field of polyacetylene chemistry. researchgate.netchemrxiv.org The insights gained from the crystal structures of similar compounds serve as valuable reference points for interpreting the structural features of the target molecule.
Chiroptical Methods for Absolute Configuration Determination
In cases where obtaining a suitable crystal for X-ray analysis is not feasible, or to provide complementary evidence, chiroptical methods are employed to determine the absolute configuration of chiral molecules. nih.gov These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light. mdpi.com For complex molecules like polyacetylenes, chiroptical spectroscopy, in conjunction with quantum chemical calculations, has become an invaluable tool. nih.gov
The primary chiroptical methods used for stereochemical elucidation include:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of the chromophores in the molecule. For this compound, the en-diyne system constitutes the principal chromophore. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for all possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.com
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left- and right-circularly polarized infrared radiation. VCD is sensitive to the entire molecular structure and can provide detailed information about the stereochemistry of chiral centers. The comparison of the experimental VCD spectrum with the computed spectra of the possible enantiomers allows for the determination of the absolute configuration. mdpi.com
The successful application of these chiroptical methods relies heavily on computational modeling. The first step involves a thorough conformational search for the flexible this compound molecule to identify all low-energy conformers. Subsequently, for each conformer of a chosen enantiomer, the chiroptical properties (ECD and VCD spectra) are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). The individual spectra are then Boltzmann-averaged to generate the final theoretical spectrum, which is then compared to the experimental data to establish the absolute configuration. mdpi.commdpi.com
Synthetic Strategies and Methodologies for Pentadec 9 Ene 12,14 Diyne 1,11 Diol
Total Synthesis Approaches to Polyacetylene Diols
The total synthesis of long-chain polyacetylene diols, such as Pentadec-9-ene-12,14-diyne-1,11-diol, is typically approached through a convergent strategy. This involves the synthesis of smaller, functionalized fragments that are later joined using robust carbon-carbon bond-forming reactions. A common retrosynthetic disconnection breaks the molecule into key building blocks, often centered around the diyne and alkene moieties.
For instance, a general approach could involve the coupling of a fragment containing the diol and alkene portion with another fragment containing the terminal diyne. The first total synthesis of related brominated polyacetylenic diols, (+)-diplyne A and D, showcased a strategy based on palladium and copper(I)-catalyzed coupling reactions. lookchem.com In this approach, the molecule was divided into three conceptual components, which were then assembled using a Sonogashira coupling followed by a Cu(I)-catalyzed cross-coupling reaction. lookchem.com The stereogenic center bearing the hydroxyl group was sourced from the chiral pool, specifically from D-mannitol. lookchem.com Another fundamental method for the synthesis of acetylenic diols is the Favorsky reaction, which involves the reaction of acetylene (B1199291) with carbonyl compounds, although this can be accompanied by side reactions like aldol-crotonic condensation. nveo.org To circumvent this, acetylenic alcohols can be used as precursors instead of acetylene gas, leading to higher yields of the desired diols. nveo.org
Key Synthetic Transformations in Polyacetylene Chemistry
The construction of the this compound backbone relies on a toolkit of modern synthetic organic reactions. These transformations are essential for creating the specific functional groups and stereochemistry of the target molecule.
Olefin Metathesis (e.g., Cross-Metathesis, Ring-Closing Metathesis)
Olefin metathesis has become a powerful tool in the synthesis of complex organic molecules, including polyacetylenes. While often associated with polymerization, it can be applied to the formation of discrete molecules. Ring-Opening Metathesis Polymerization (ROMP) of cyclooctatetraene (B1213319) using well-defined ruthenium or tungsten catalysts is a prominent method for producing polyacetylene films. wikipedia.orgcaltech.edu This demonstrates the utility of metathesis in manipulating polyene systems.
In the context of a discrete molecule like this compound, cross-metathesis could be envisioned as a strategy to form the C9-C10 double bond. This would involve the reaction of two smaller olefin-containing fragments, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst. This approach allows for the convergent assembly of complex olefinic structures. Furthermore, metathesis cyclopolymerization has been utilized to create complex polyacetylene-based cyclic polymers, highlighting the versatility of this reaction class in polyacetylene chemistry. nih.govresearchgate.net
Oxidative Cyclization Reactions (e.g., Ruthenium(VIII)-catalyzed, Permanganate-mediated)
While oxidative cleavage is a more common application of reagents like potassium permanganate (B83412) in polyacetylene chemistry, certain oxidative conditions can induce cyclization. Ruthenium catalysts, in particular, are known to mediate the cyclization of enynes. For example, a ruthenium-catalyzed hydrative cyclization can convert 1,5-enynes into cyclopentanone (B42830) derivatives. nih.govorganic-chemistry.orgacs.org This type of reaction proceeds through the formation of a ruthenium vinylidene, followed by hydration and an intramolecular Michael addition. nih.govorganic-chemistry.org Although this specific transformation leads to a cyclic ketone rather than the linear diol structure of the target molecule, it underscores the potential of ruthenium catalysts to mediate complex transformations of enyne systems. Other ruthenium-catalyzed cycloisomerizations of enynes can be initiated by C-H activation, further expanding the range of possible transformations. acs.org
Stereoselective and Enantioselective Synthesis (e.g., Chiral Auxiliary Approaches, Asymmetric Catalysis)
A critical challenge in the synthesis of this compound is the control of stereochemistry at two key positions: the C9-C10 double bond and the C11 chiral carbinol center.
Stereocontrol of the Olefin: The geometry of the double bond is often established using stereoselective reactions. For example, the reduction of a propargylic alcohol precursor can lead to the formation of a trans-alkene.
Enantiocontrol of the Alcohol: The chiral alcohol at C11 is a key feature, and its synthesis requires asymmetric methods. wikipedia.org
Asymmetric Catalysis: The direct enantioselective addition of a terminal alkyne to an aldehyde is a powerful method for creating chiral propargylic alcohols. organic-chemistry.org Catalytic systems employing zinc triflate and chiral ligands like N-methylephedrine can achieve high enantioselectivity. acs.org The use of chiral catalysts is a highly efficient method as only a small amount of the chiral material is needed to generate a large quantity of the enantiomerically enriched product. uwindsor.ca
Biocatalysis: Enzymes, particularly lipases, are used in the kinetic resolution of racemic propargylic alcohols. mdpi.com This process selectively acylates one enantiomer, allowing for the separation of the two. rsc.org
Chiral Pool Synthesis: As demonstrated in the synthesis of diplynes, a chiral starting material from the "chiral pool" (naturally occurring enantiopure compounds) can be used to introduce the desired stereocenter. lookchem.com
Below is a table summarizing different approaches for the enantioselective synthesis of chiral secondary alcohols.
| Method | Catalyst/Reagent | Substrates | Key Feature |
| Asymmetric Alkynylation | Zn(OTf)₂, (+)-N-Methylephedrine | Terminal Alkynes, Aldehydes | Direct formation of chiral alcohol with high ee. acs.org |
| Dynamic Kinetic Resolution | Lipase (e.g., CAL-A) / V-based catalyst | Secondary Propargylic Alcohols | Converts a racemate into a single enantiomer. mdpi.com |
| Chiral Auxiliary | Evans Auxiliaries | Aldehydes, Ketones | Covalent attachment of a chiral molecule to guide reaction. |
| Chiral Pool Synthesis | D-Mannitol | - | Utilizes a naturally occurring chiral starting material. lookchem.com |
Carbon-Carbon Bond Formation Methodologies
The assembly of the carbon skeleton of this compound relies heavily on coupling reactions that form new carbon-carbon bonds, particularly those involving sp-hybridized carbons of the alkyne groups.
The formation of the conjugated 1,3-diyne unit is a hallmark of polyacetylene synthesis and is crucial for the target molecule. Several named reactions are central to this transformation.
Cadiot-Chodkiewicz Coupling: This is a highly effective method for the synthesis of unsymmetrical 1,3-diynes. researchgate.net The reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgwikipedia.orgalfa-chemistry.com This method is selective, avoiding the significant homocoupling side-products often seen in related reactions like the Glaser coupling. wikipedia.org Its reliability has made it a key step in numerous natural product syntheses. nih.gov
Sonogashira Coupling: The Sonogashira reaction is another cornerstone of alkyne chemistry, used to form C(sp²)-C(sp) or C(sp)-C(sp) bonds. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is known for its mild conditions and broad functional group tolerance, making it suitable for late-stage functionalization in complex syntheses. researchgate.net Copper-free versions of the Sonogashira coupling have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst. rsc.org A one-pot, two-step procedure combining a Sonogashira coupling with a decarboxylative coupling has been developed for the synthesis of unsymmetrical diarylalkynes, showcasing the versatility of this reaction. organic-chemistry.org
The table below compares key features of these essential acetylene coupling reactions.
| Reaction | Catalysts | Coupling Partners | Key Advantage |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt | Terminal Alkyne + 1-Haloalkyne | High selectivity for unsymmetrical diynes. wikipedia.org |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt | Terminal Alkyne + Vinyl/Aryl Halide | Mild conditions, broad functional group tolerance. wikipedia.orglibretexts.org |
| Glaser Coupling | Cu(I) or Cu(II) salt | Terminal Alkyne + Terminal Alkyne | Forms symmetrical diynes via oxidative homocoupling. rsc.org |
Selective Aldol (B89426) Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, creating a β-hydroxy carbonyl moiety which is a key structural motif in many natural products. wikipedia.org In the context of synthesizing this compound, a retrosynthetic analysis suggests that the C11-C12 bond could potentially be formed via a selective aldol reaction. This would involve the coupling of two smaller fragments: an enolate derived from a C11-ketone precursor and an aldehyde containing the C12-C15 diyne portion.
While a specific documented synthesis of this compound using an aldol reaction is not prominent in the reviewed literature, a plausible synthetic route can be proposed based on established principles. The key challenge lies in controlling the stereochemistry at the newly formed C11 hydroxyl center. Modern asymmetric aldol reactions, employing chiral auxiliaries, chiral catalysts, or substrate control, are capable of achieving high levels of diastereoselectivity and enantioselectivity.
A Proposed Aldol-Based Approach:
A hypothetical strategy could involve the reaction of an enolate, such as a boron enolate for enhanced stereocontrol, derived from a ketone fragment like 1-hydroxyundecan-2-one, with an α,β-unsaturated aldehyde containing the diyne moiety. The reaction would yield the desired β-hydroxy ketone, which could then be selectively reduced to the diol.
| Reactant 1 (Enolate Precursor) | Reactant 2 (Aldehyde) | Key Reaction Type | Potential Product |
| Ketone with a protected C1 hydroxyl group | α,β-Unsaturated aldehyde with a terminal diyne | Asymmetric Aldol Addition | β-Hydroxy ketone precursor to the target diol |
This approach allows for the convergent assembly of the carbon skeleton, with the critical C11 stereocenter being installed in a controlled manner. Subsequent synthetic steps would involve the reduction of the ketone at C12 and any necessary protecting group manipulations to yield the final diol.
Organometallic Additions (e.g., Grignard Reagents, Organozinc Reagents)
Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds, particularly for the synthesis of alcohols through the addition to carbonyl compounds. dalalinstitute.com The construction of the propargylic alcohol at C11 in this compound is an ideal application for such methodologies.
Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles that readily add to aldehydes and ketones. dalalinstitute.com A synthetic strategy could employ the addition of an alkynyl Grignard reagent to an aldehyde precursor. For instance, the Grignard reagent derived from a terminal diyne could be added to an aldehyde containing the C1-C10 portion of the molecule.
However, a significant challenge with Grignard reagents is controlling selectivity in reactions with α,β-unsaturated carbonyls, where both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon) are possible. libretexts.orglibretexts.org For the synthesis of the target molecule, exclusive 1,2-addition is required to form the C11 alcohol. While steric hindrance around the carbonyl can favor 1,4-addition, the use of certain additives like cerium(III) chloride (Luche reduction conditions) can enhance 1,2-selectivity.
Organozinc Reagents: Organozinc reagents offer several advantages over Grignard reagents, including greater functional group tolerance and milder reaction conditions. acs.org The asymmetric addition of alkynylzinc reagents to aldehydes, in particular, has emerged as a powerful method for synthesizing chiral propargylic alcohols. nih.govorganic-chemistry.org This reaction is highly relevant for establishing the C11 stereocenter of this compound.
Catalytic systems, often employing chiral ligands like 1,1'-bi-2-naphthol (B31242) (BINOL) or ProPhenol in combination with a titanium alkoxide promoter, can achieve high enantioselectivity. acs.orgnih.gov The reaction typically involves the in situ generation of the alkynylzinc species from a terminal alkyne and a dialkylzinc reagent (e.g., diethylzinc, ZnEt₂). This species then adds to an aldehyde precursor in the presence of the chiral catalyst. acs.org
Table of Organometallic Addition Parameters:
| Reagent Type | Carbonyl Substrate | Catalyst/Ligand Example | Key Advantage | Potential Challenge |
| Alkynyl Grignard | C1-C10 Aldehyde | None (or CeCl₃) | High reactivity | Low 1,2-selectivity vs. 1,4-addition |
| Alkynylzinc | C1-C10 Aldehyde | Ti(OⁱPr)₄ / BINOL | High enantioselectivity acs.org | Requires catalyst preparation |
| Alkynylzinc | C1-C10 Aldehyde | Zn(OTf)₂ / N-Methyl Ephedrine | Mild conditions nih.gov | Stoichiometric chiral ligand may be needed |
This catalytic asymmetric alkynylzinc addition represents a highly effective and stereocontrolled method for constructing the C11 propargylic alcohol moiety found in this compound and related natural products. nih.gov
Advancements and Challenges in Scalable Polyacetylene Synthesis
Polyacetylenes are a class of conjugated polymers that have attracted significant interest for their electronic properties. However, their translation from laboratory curiosities to large-scale industrial materials is fraught with challenges. cognitivemarketresearch.com The synthesis of discrete, complex molecules like this compound, while not polymerization, shares some of the underlying chemical challenges related to the handling of unstable acetylene-containing compounds. For the broader class of polyacetylene polymers, scalability is a major hurdle.
Challenges in Scalable Synthesis:
Instability: Polyacetylene is notoriously unstable in the presence of air and moisture, leading to rapid degradation of its conductive properties. This necessitates strict, inert atmosphere conditions for both synthesis and processing, which is costly and complex on an industrial scale. cognitivemarketresearch.com
Processability: Unsubstituted polyacetylene is an insoluble and infusible material, making it extremely difficult to process into useful forms like films or fibers after synthesis.
Controlled Synthesis: Achieving well-defined polymer chains with controlled molecular weight and low polydispersity is difficult with traditional methods like Ziegler-Natta catalysis. nationalpolymer.com This lack of control hinders the optimization of material properties.
Cost and Safety: The synthesis often requires specialized and expensive catalysts. cognitivemarketresearch.com Furthermore, acetylene gas itself is highly flammable and can be explosive under pressure, posing significant safety risks for large-scale production.
Advancements in Synthetic Methodologies:
Despite these challenges, significant progress has been made to address these issues:
Precursor Routes: To overcome insolubility, methods like the "Durham precursor route" have been developed. In this approach, a soluble precursor polymer is first synthesized and processed, then converted to the final insoluble polyacetylene through a heat-induced elimination reaction.
Living Polymerization: The advent of rhodium-based catalysts has enabled living polymerization of substituted acetylenes. This provides excellent control over the polymer's molecular weight, architecture, and stereochemistry, leading to well-defined materials.
Continuous Flow Chemistry: Flow chemistry is emerging as a powerful tool for polymer synthesis. acs.orgnih.govibm.com By conducting polymerization in continuous flow reactors, several advantages can be realized:
Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents and managing exothermic reactions. acs.org
Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and narrower molecular weight distributions. nih.gov
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up large batch reactors. acs.org
Automation: Flow systems can be integrated with automated platforms for reaction optimization and material discovery, accelerating research and development. ibm.com
The integration of advanced catalytic systems with continuous flow processing holds significant promise for overcoming the long-standing challenges of polyacetylene synthesis, potentially paving the way for their broader application in "plastic electronics" and other advanced materials. acs.orgnih.gov
Biosynthesis and Enzymatic Pathways of Polyacetylene Diols
Proposed Biosynthetic Routes for Pentadec-9-ene-12,14-diyne-1,11-diol
The biosynthesis of polyacetylenes is understood to originate from fatty acid precursors. nih.gov For a C15 compound like this compound, the pathway likely begins with a common fatty acid, which then undergoes a series of desaturation and hydroxylation steps catalyzed by specific enzymes.
A plausible biosynthetic pathway for this compound is proposed to start from oleic acid, a ubiquitous C18 fatty acid. This pathway involves a sequence of enzymatic reactions that introduce unsaturation and functional groups to the fatty acid chain. The key steps are outlined below:
Table 1: Proposed Biosynthetic Pathway for this compound
| Step | Precursor | Enzymatic Conversion | Product |
|---|---|---|---|
| 1 | Oleic acid (18:1) | Δ12-desaturation | Linoleic acid (18:2) |
| 2 | Linoleic acid (18:2) | Δ12-acetylenation | Crepenynic acid (18:2) |
| 3 | Crepenynic acid (18:2) | Δ14-desaturation | Dehydrocrepenynic acid (18:3) |
| 4 | Dehydrocrepenynic acid (18:3) | Chain shortening (β-oxidation) | C15 Polyacetylene Precursor |
This is a proposed pathway based on known polyacetylene biosynthesis. The exact intermediates and enzymes for this specific compound have not been experimentally verified.
The initial steps involving the conversion of oleic acid to dehydrocrepenynic acid are well-documented in the biosynthesis of other polyacetylenes. nih.gov The subsequent chain shortening to a C15 backbone is a plausible step, as polyacetylenes with varying chain lengths are known to exist. researchgate.net The final hydroxylation steps would then install the diol functionality at positions 1 and 11.
Characterization of Enzymatic Mechanisms Involved in Diyne and Diol Formation
The formation of the characteristic diyne and diol functionalities in this compound is catalyzed by specific classes of enzymes. While the exact enzymes for this compound are uncharacterized, their mechanisms can be inferred from homologous enzymes in other polyacetylene pathways.
Diyne Formation:
The introduction of carbon-carbon triple bonds is a critical step in polyacetylene biosynthesis and is catalyzed by a unique class of enzymes known as acetylenases. mdpi.com These enzymes are often modified fatty acid desaturases (FADs), which typically introduce double bonds into fatty acid chains. nih.gov The mechanism is thought to involve a further dehydrogenation of an existing double bond to form a triple bond.
The formation of the 12,14-diyne moiety likely proceeds in a stepwise manner. An initial acetylenase would convert a diene precursor into a mono-yne. A subsequent desaturation or acetylenation event would then generate the conjugated diyne system. The enzymes responsible for these transformations are membrane-bound and utilize molecular oxygen and a reducing agent, typically NADH or NADPH.
Diol Formation:
The hydroxyl groups at positions 1 and 11 are likely introduced by hydroxylase enzymes. These enzymes, often belonging to the cytochrome P450 superfamily, catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond. The regioselectivity of these hydroxylases is crucial in determining the final structure of the polyacetylene diol. It is plausible that two distinct hydroxylases are required to functionalize the C1 and C11 positions of the pentadecane (B166386) backbone.
Table 2: Key Enzyme Classes in the Proposed Biosynthesis of this compound
| Enzyme Class | Function | Proposed Role |
|---|---|---|
| Fatty Acid Desaturase (FAD) | Introduction of double bonds | Conversion of oleic acid to linoleic acid |
| Acetylenase (modified FAD) | Introduction of triple bonds | Formation of the diyne moiety |
| Hydroxylase (e.g., Cytochrome P450) | Introduction of hydroxyl groups | Formation of the diol at C1 and C11 |
Genetic and Molecular Biology Studies of Biosynthetic Enzymes
While no specific genetic studies have been conducted on the biosynthesis of this compound, research on the genetic basis of polyacetylene biosynthesis in plants provides a framework for understanding how the production of such compounds is regulated.
The genes encoding the key enzymes in polyacetylene biosynthesis, particularly the fatty acid desaturases and acetylenases, belong to the FAD2 gene family. nih.gov This gene family has undergone significant diversification in plant lineages that produce polyacetylenes, leading to the evolution of enzymes with novel functions, including acetylenase and hydroxylase activities. nih.gov
Studies in carrot (Daucus carota) have identified a large family of FAD2-like genes, some of which have been shown to be involved in the biosynthesis of falcarin-type polyacetylenes. carrotomics.org It is highly probable that a similar genetic toolkit is responsible for the biosynthesis of this compound in the organism(s) that produce it.
The identification of the specific genes and enzymes involved in the biosynthesis of this particular polyacetylene diol would require a combination of genomic, transcriptomic, and biochemical approaches. This would involve identifying candidate genes from a producing organism, heterologous expression of these genes to characterize enzyme function, and in vitro and in vivo experiments to confirm their role in the biosynthetic pathway. The regulation of these genes is also likely to be complex, potentially involving transcriptional activation in response to developmental cues or environmental stresses, which is a common feature of specialized metabolite biosynthesis in plants. plantae.org
Chemical Modifications and Analogue Synthesis of Pentadec 9 Ene 12,14 Diyne 1,11 Diol
Derivatization Strategies for Hydroxyl Groups (e.g., Esterification, Etherification)
The two hydroxyl groups of Pentadec-9-ene-12,14-diyne-1,11-diol, a primary alcohol at C1 and a secondary alcohol at C11, are prime targets for derivatization. Such modifications can alter the compound's polarity, solubility, and reactivity.
Esterification: The conversion of the hydroxyl groups into esters is a common strategy. This can be achieved through reaction with various acylating agents. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding esters. This approach allows for the introduction of a wide array of functional groups. For example, using benzoyl chloride introduces an aromatic moiety that can be useful for analytical detection. nih.gov The reactivity of the primary (C1) and secondary (C11) alcohols may differ, potentially allowing for selective derivatization under controlled conditions.
Etherification: Another key modification is the conversion of the hydroxyl groups to ethers. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a standard method. This reaction can be used to introduce simple alkyl chains or more complex functionalized groups. Silylation, a specific type of etherification where a silyl (B83357) group (like trimethylsilyl, TMS) replaces the active hydrogen of the hydroxyl group, is also a valuable technique. Silyl ethers are often used as protecting groups in multi-step syntheses due to their stability and ease of removal. libretexts.org
The table below summarizes common derivatization strategies for the hydroxyl groups.
| Reaction Type | Reagent Class | Example Reagent | Functional Group Formed | Purpose/Application |
| Esterification | Acyl Halides | Benzoyl chloride | Ester (-O-CO-R) | Introduce chromophores, alter polarity |
| Esterification | Acid Anhydrides | Acetic anhydride | Ester (-O-CO-R) | Protection of hydroxyl groups, increase lipophilicity |
| Etherification | Alkyl Halides | Methyl iodide | Ether (-O-R) | Alter solubility, introduce functional side chains |
| Silylation | Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Ether (-O-SiR₃) | Protecting group, increase volatility for GC analysis |
Functionalization of Unsaturated Centers (e.g., Hydrogenation, Halogenation, Epoxidation)
The enediyne system, consisting of a double bond and a conjugated diyne, is a highly reactive portion of the molecule, offering numerous possibilities for functionalization.
Hydrogenation: The double and triple bonds can be reduced through hydrogenation. The extent of reduction can be controlled by the choice of catalyst and reaction conditions.
Complete Saturation: Using powerful catalysts like palladium on carbon (Pd/C) with hydrogen gas will typically reduce all unsaturated centers, converting the molecule to pentadecane-1,11-diol.
Selective Hydrogenation: More selective catalysts can be employed to target specific unsaturated bonds. For example, Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. researchgate.net In the context of the enediyne system, controlling selectivity can be challenging. It may be possible to selectively reduce the diyne moiety to a diene or the C9-C10 double bond, depending on the catalyst system. google.comrsc.org
Halogenation: Halogens such as chlorine, bromine, and iodine can add across the double and triple bonds. 20.210.105aip.org The reaction of an alkene with a halogen like Br₂ typically proceeds via an addition reaction to form a vicinal dihalide. libretexts.org Alkynes can also undergo halogenation, potentially adding one or two equivalents of the halogen. The high electron density of the triple bonds makes them susceptible to attack by electrophiles. libretexts.org The reaction of polyacetylenes with halogens can lead to materials with altered electronic properties. wikipedia.org
Epoxidation: The C9-C10 double bond is susceptible to epoxidation. Reagents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common example, can transfer an oxygen atom to the double bond to form an epoxide (oxacyclopropane) ring. libretexts.orgyoutube.comlibretexts.org This reaction is generally stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. youtube.com The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield various functionalized products, including anti-vicinal diols. libretexts.org
The table below outlines potential functionalization reactions at the unsaturated centers.
| Reaction Type | Reagent(s) | Target Site(s) | Product Feature |
| Catalytic Hydrogenation | H₂, Pd/C | C=C and C≡C bonds | Fully saturated alkyl chain |
| Selective Hydrogenation | H₂, Lindlar's Catalyst | C≡C bonds | Cis-alkene |
| Halogenation | Br₂, CCl₄ | C=C and C≡C bonds | Vicinal dihalides/tetrahalides |
| Epoxidation | m-CPBA | C=C bond | Epoxide (oxacyclopropane) ring |
Rational Design and Synthesis of Structural Analogues and Homologues
The rational design of analogues and homologues of this compound involves systematically modifying its structure to investigate structure-activity relationships or to fine-tune its properties. nih.govdocumentsdelivered.comunimi.it This is a common strategy in the development of bioactive molecules and functional materials. mdpi.com
Structural Analogues: Analogues can be designed by altering the position or nature of the functional groups.
Positional Isomers: The hydroxyl groups could be moved to different positions on the carbon chain. For example, synthesizing an analogue with a 1,12-diol or 1,15-diol arrangement would change the molecule's conformation and polarity.
Functional Group Modification: One or both hydroxyl groups could be replaced with other functionalities, such as an amino group (to create an amino alcohol) or a thiol group. The enediyne "warhead" is a key feature, and modifications here, such as converting it to a dieneyne or an eneyne-allene, could dramatically alter its reactivity. smu.edu
Homologues: Homologues are created by changing the length of the carbon backbone.
Chain Elongation/Shortening: Synthesizing molecules with shorter (e.g., tridec- or undec-) or longer (e.g., heptadec- or nonadec-) carbon chains would affect properties like lipophilicity and the spatial relationship between the functional groups. Long-chain diols are important precursors in polymer chemistry. rsc.org
The synthesis of these new molecules would require multi-step organic synthesis, often building the carbon skeleton through coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) to construct the polyacetylene core and then introducing the desired functional groups at specific positions.
Stereocontrolled Synthesis of Modified Diyne Diols
The structure of this compound contains a stereocenter at the C11 position (bearing the secondary hydroxyl group). Therefore, the molecule can exist as two enantiomers, (11R) and (11S). Furthermore, the C9-C10 double bond can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of these elements can significantly influence the molecule's biological activity and physical properties.
Stereocontrolled synthesis aims to produce a single, desired stereoisomer. fz-juelich.de
Asymmetric Synthesis of the C11 Alcohol: To control the stereochemistry at C11, asymmetric synthesis techniques are employed. uwindsor.ca This could involve the asymmetric reduction of a corresponding ketone precursor using chiral reducing agents (e.g., those derived from the CBS catalyst or chiral boranes). Alternatively, a chiral building block containing the desired stereocenter could be incorporated during the synthesis of the carbon backbone. purdue.edu
Control of Double Bond Geometry: The geometry of the C9-C10 double bond is typically established during the synthetic route. For example, a Wittig reaction or Horner-Wadsworth-Emmons reaction can be used to create the double bond, and the choice of reagents and conditions can favor the formation of either the E or Z isomer. Partial reduction of an alkyne precursor using sodium in liquid ammonia (B1221849) typically yields a trans-alkene, while catalytic hydrogenation with Lindlar's catalyst produces a cis-alkene.
The development of methods for the stereoselective synthesis of 1,3-diols and other polyol structures is a significant area of organic chemistry, driven by the prevalence of these motifs in complex natural products. researchgate.netrsc.org Applying these advanced synthetic strategies allows for the preparation of specific, stereochemically pure isomers of this compound and its modified analogues, which is crucial for evaluating their specific properties and potential functions.
Structure Activity Relationship Sar Studies of Pentadec 9 Ene 12,14 Diyne 1,11 Diol Analogues
Systematic Structural Modification and Biological Activity Profiling
The systematic modification of polyacetylene structures, including those analogous to Pentadec-9-ene-12,14-diyne-1,11-diol, has been a cornerstone of SAR investigations. These studies typically involve the synthesis of a series of related compounds where specific functional groups or structural features are altered, followed by the evaluation of their biological effects, such as cytotoxicity against cancer cell lines or anti-inflammatory activity.
For instance, in studies of related C17-polyacetylenes like falcarinol (B191228) and falcarindiol (B120969), modifications have included the oxidation of hydroxyl groups, alteration of the length of the alkyl chain, and changes in the degree of unsaturation. The general trend observed is that the presence and nature of oxygen-containing functional groups are critical for activity. For example, the diol form (like falcarindiol) often exhibits different potency compared to the corresponding monool (falcarinol) or ketone (falcarinon). It has been noted that falcarinol can be more potent than falcarindiol in inhibiting cell proliferation in certain cancer cell lines. nih.gov
Furthermore, synergistic effects have been observed when combinations of different polyacetylenes are tested, suggesting that a mixture of analogues can have a greater biological effect than individual compounds alone. nih.gov This highlights the complexity of their mechanism of action and the importance of profiling the activity of multiple analogues.
Table 1: Illustrative Biological Activity of Analogue Modifications (Note: This table is a representative example based on general findings for analogous polyacetylenes, as specific data for this compound analogues is limited.)
| Analogue Modification | Target/Assay | Result |
| Oxidation of a hydroxyl group to a ketone | Caco-2 cell proliferation | Significantly reduced inhibitory effect |
| Removal of a hydroxyl group | Caco-2 cell proliferation | Altered (often increased) potency |
| Saturation of a double or triple bond | General cytotoxicity | Generally leads to a loss of activity |
Influence of Alkene and Alkyne Moieties on Molecular Recognition and Biological Response
The conjugated enediyne system, comprising both double and triple bonds, is a hallmark of many bioactive polyacetylenes and is considered crucial for their biological effects. This rigid, electron-rich structural element plays a significant role in the molecule's ability to interact with biological targets. The conjugated triple bonds, in particular, contribute to the conformational rigidity of the molecule. researchgate.net
The biological activity of polyacetylenes is often attributed to their ability to act as alkylating agents, a property that is dependent on the unsaturated system. nih.gov These compounds can disrupt cellular membranes, altering their fluidity and permeability, and can also interfere with intracellular signaling pathways. researchgate.net The reactivity of the enediyne core is fundamental to the cytotoxicity observed for many compounds in this class. Modifications that reduce the extent of conjugation, such as the saturation of the double or triple bonds, typically lead to a significant decrease or complete loss of biological activity. This underscores the importance of the enediyne moiety for molecular recognition and the subsequent biological response.
Role of Hydroxyl Group Stereochemistry in Target Interactions
The stereochemistry of hydroxyl groups in polyacetylenes is a critical determinant of their biological activity. Chirality has a profound impact on how a molecule interacts with its biological targets, as proteins and other cellular components are themselves chiral. mdpi.com For different classes of natural products, stereochemistry is a key driver of both potency and pharmacokinetic properties. mdpi.com
In the context of polyacetylene diols, the spatial arrangement of the hydroxyl groups can significantly affect binding affinity to target proteins and may also influence the molecule's transport across cell membranes. mdpi.com Studies on various chiral natural compounds have consistently shown that different stereoisomers can exhibit vastly different biological activities. mdpi.com For example, the specific stereoconfiguration of the hydroxyl groups can dictate whether a molecule fits into the active site of an enzyme or a receptor binding pocket. While detailed stereochemical studies on this compound are not widely reported, it is a well-established principle that only one enantiomer or diastereomer of a chiral compound may be responsible for its biological effects.
Conformational Analysis and its Impact on SAR
The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological activity. For long-chain molecules like this compound, conformational flexibility and rigidity in different parts of the molecule can influence how it interacts with biological systems. The polyacetylene core imparts a degree of rigidity to that section of the molecule. researchgate.net
Computational Chemistry and Molecular Modeling of Pentadec 9 Ene 12,14 Diyne 1,11 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For a conjugated system like Pentadec-9-ene-12,14-diyne-1,11-diol, DFT can be used to understand the distribution of electrons and predict regions of reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic stability and reactivity. A smaller gap generally suggests that the molecule is more easily excitable and more reactive. In the context of polyacetylenes, the HOMO-LUMO gap is analogous to the band gap in semiconductor physics and is a key determinant of electronic conductivity. researchgate.net Studies on polyacetylene polymers have shown that factors like chain length and the presence of cis- or trans-isomers significantly influence this energy gap. wikipedia.org
By applying DFT methods to this compound, researchers can predict its dipole moment, polarizability, and map its electrostatic potential surface. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues about how the molecule might interact with biological targets, such as enzymes or receptors.
Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the type of data that would be generated from a DFT analysis of this compound. The values are hypothetical.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity
These simulations can reveal the most stable and frequently occurring conformations, known as the conformational landscape. Understanding this landscape is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into the binding site of a protein. MD simulations have been successfully used to study the dynamics of both pristine and doped polyacetylene chains, providing insight into their structural properties. researchgate.net
Furthermore, if a biological target for this compound is identified, MD simulations can be used to model the binding process. By placing the molecule near the protein's active site in a simulated environment, researchers can observe how it docks and calculate the binding affinity (or binding free energy). This powerful technique helps predict how strongly the molecule will interact with its target, a critical factor in drug design and optimization. mdpi.com
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations This table outlines typical outputs from an MD simulation used to study molecular conformation and interactions.
| Parameter | Description | Application |
|---|---|---|
| Dihedral Angle Distributions | Measures the rotation around specific chemical bonds in the molecule's backbone. | Identifies preferred molecular shapes and conformational flexibility. |
| Root Mean Square Deviation (RMSD) | Tracks how much the molecule's structure deviates from a reference structure over time. | Assesses the stability of the molecule's conformation or its binding pose. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule (e.g., water) at a certain distance from the solute. | Analyzes solvation patterns and hydrophobic/hydrophilic interactions. |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the energy change upon binding of the molecule to a receptor. | Predicts the strength and stability of the molecule-protein interaction. |
In Silico Approaches for Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis aims to connect a molecule's chemical structure to its biological effect. nih.gov In silico (computer-based) methods are essential in modern SAR studies, allowing for the rapid screening and evaluation of compounds. researchgate.net For a molecule like this compound, these approaches can predict its potential as a drug-like molecule by evaluating its physicochemical properties against established criteria.
One common approach is to calculate properties relevant to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.netresearchgate.net Various computational models and rules, such as Lipinski's Rule of Five, are used to assess "drug-likeness." These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. d-nb.info For instance, a study on other polyacetylene derivatives used in silico tools to predict their ADME properties and potential to cross biological barriers. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful in silico tool. youtube.com If a set of similar polyacetylene compounds with known biological activities is available, a QSAR model can be built to correlate specific structural features (descriptors) with that activity. This model can then be used to predict the activity of new or untested compounds like this compound and guide the design of more potent analogues. mdpi.com
Table 3: Predicted Physicochemical and ADME Properties for SAR Analysis This table shows representative drug-likeness and ADME parameters that can be computationally predicted. Values for this compound are calculated using open-source cheminformatics tools based on its known structure. uni.lu
| Property/Rule | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 234.34 g/mol | Within the typical range for oral drugs (< 500). |
| logP (Lipophilicity) | 3.2 | Indicates good lipid solubility, within the drug-like range (< 5). |
| Hydrogen Bond Donors | 2 | Within Lipinski's rule limit (≤ 5). |
| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule limit (≤ 10). |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | Suggests good potential for cell membrane permeability (< 140 Ų). |
Chemoinformatics and Database Mining for Polyacetylene Chemical Space
Chemoinformatics involves the use of computational methods to analyze large collections of chemical data. researchgate.net The "chemical space" of polyacetylenes refers to the vast number of possible structures within this compound class. nih.gov By mining chemical databases such as PubChem, Reaxys, and specialized natural product repositories, researchers can explore this space to identify known compounds, understand structural diversity, and find molecules related to this compound. nih.gov
Database mining can reveal the natural sources of polyacetylenes, with many being isolated from plant families like Asteraceae, Apiaceae, and Araliaceae. preprints.org This information is valuable for identifying new potential sources of bioactive compounds. Furthermore, analyzing the structural features of thousands of known polyacetylenes can highlight common motifs associated with specific biological activities, such as antifungal or cytotoxic properties. preprints.orgresearchgate.net
Using structural identifiers like SMILES and InChI for this compound, similarity searches can be performed across these databases. uni.lu This process can identify commercially available analogues for testing, known metabolites, or related natural products that have already been studied. This chemoinformatic approach provides crucial context, connecting a single molecule to the broader landscape of natural products and guiding future research efforts.
Future Directions and Emerging Research Perspectives for Pentadec 9 Ene 12,14 Diyne 1,11 Diol
Development of Novel and Sustainable Synthetic Routes
The current chemical synthesis of complex polyacetylenes often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will prioritize the development of green and efficient synthetic methodologies. Key areas of focus will include:
Catalytic Innovations: Exploring novel catalysts, such as those based on rhodium, for living polymerizations could provide precise control over the construction of the polyacetylene backbone. mdpi.com Advances in organometallic catalysis are expected to yield more selective and efficient reactions for creating the characteristic di-yne and ene functionalities of the molecule. mdpi.com
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes or whole-cell systems to perform specific chemical transformations offers a highly sustainable alternative. Future efforts could involve identifying or engineering enzymes, such as desaturases or acetylenases, that can introduce triple bonds into fatty acid precursors, thereby creating key intermediates for the synthesis of Pentadec-9-ene-12,14-diyne-1,11-diol.
Flow Chemistry: Transitioning from batch to continuous flow synthesis can enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially reducing byproduct formation and simplifying purification processes for polyacetylene synthesis.
These advancements aim to not only make this compound more accessible for research but also to align its production with the principles of sustainable chemistry.
Advanced Bioprospecting and Microbial Production Strategies
While many polyacetylenes are known from plants of the Apiaceae and Araliaceae families, a vast and largely untapped source of novel bioactive compounds, including potentially this compound, lies within the microbial world. nih.govnih.govnih.gov Future research will leverage advanced techniques to explore and harness this microbial diversity.
Genome Mining: In silico bioprospecting, or genome mining, of microbial genome repositories can identify biosynthetic gene clusters (BGCs) responsible for producing polyacetylenes. nih.gov By searching for genes encoding key enzymes like fatty acid desaturases and acetylenases, researchers can pinpoint novel microbial candidates for producing the target compound or its precursors. nih.govnih.gov
Targeted Isolation from Extreme Environments: Microbes from unique and extreme environments, such as high-salinity habitats or geothermal ecosystems, represent a promising source of novel biochemistry. nih.gov Bioprospecting in these niches may lead to the discovery of microorganisms that produce this compound or structurally related polyacetylenes with unique activities. nih.gov
Heterologous Expression and Fermentation: Once a promising BGC is identified, it can be transferred to and expressed in a well-characterized microbial host like Saccharomyces cerevisiae or Escherichia coli. frontiersin.org This strategy allows for the scalable and sustainable production of the compound through fermentation, overcoming the limitations of plant-based sourcing. frontiersin.orgmdpi.com Optimizing fermentation conditions and engineering the host's metabolism will be crucial for maximizing yields. mdpi.com Basidial fungi, such as Ganoderma lucidum and Pleurotus ostreatus, have also been shown to produce polyacetylenes and represent another avenue for biosynthetic production. researchgate.net
These strategies will not only secure a sustainable supply of this compound but may also lead to the discovery of new, related natural products.
Elucidation of Molecular Mechanisms of Action at the Cellular Level
Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its therapeutic potential. The structural similarity to other bioactive polyacetylenes, such as falcarindiol (B120969), suggests several promising avenues for investigation. nih.govmdpi.com
Future research should focus on:
Target Identification: Identifying the specific cellular proteins and pathways that the compound interacts with. Given that related polyacetylenes like falcarindiol can act as partial agonists of the transcription factor PPARγ and activate the Keap1-Nrf2 signaling pathway, these are logical primary targets to investigate. mdpi.comfrontiersin.org
Signaling Pathway Analysis: Studies have shown that falcarinol-type polyacetylenes can modulate key signaling pathways involved in inflammation and cell growth, such as the NF-κB pathway, and can influence the expression of cyclooxygenase-2 (COX-2). nih.govmdpi.com A comprehensive analysis of how this compound affects these and other pathways, including those involved in apoptosis and cell cycle regulation, is warranted. nih.govpreprints.org
Lipid Metabolism: Falcarindiol has been observed to affect lipid metabolism, leading to an increase in lipid droplets and upregulating PPARγ gene expression in cellular models. frontiersin.org Investigating whether this compound shares these effects could reveal a common mechanism of action among this class of compounds and point towards potential applications in metabolic diseases. frontiersin.org
A detailed mechanistic understanding will be essential for validating the compound's bioactivity and guiding its potential development for therapeutic use.
Integration of Artificial Intelligence and Machine Learning in Polyacetylene Research
The complexity of natural product research presents significant challenges, from structure elucidation to predicting bioactivity and designing synthetic routes. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field. nih.govacs.org
Key applications in the context of this compound include:
Bioactivity Prediction: ML models, trained on large datasets of compounds and their known biological activities, can predict the potential therapeutic properties of this compound. nih.govcas.org These models can help prioritize experimental screening efforts and identify likely molecular targets. nih.gov
Synthetic Route Planning: AI tools can analyze the structure of a complex molecule and propose novel, efficient synthetic pathways. nih.govacs.org This can significantly accelerate the development of the sustainable synthetic routes discussed in section 9.1 by identifying optimal reagents and reaction conditions.
Mechanism of Action Deconvolution: AI can analyze large-scale biological data (e.g., from genomics, proteomics) to identify patterns and connections that might be missed by human researchers. cas.org This can help in formulating hypotheses about the compound's mechanism of action and in designing experiments to validate them.
Natural Product Discovery: AI algorithms can analyze genomic and metabolomic data to accelerate the discovery of new natural products from microbial sources, streamlining the bioprospecting efforts outlined in section 9.2. ittbiomed.comdypvp.edu.in
The integration of these computational tools will accelerate the entire research and development pipeline, from initial discovery to functional understanding, unlocking the full scientific and therapeutic potential of this compound.
Q & A
Basic: What experimental design principles should guide the synthesis of Pentadec-9-ene-12,14-diyne-1,11-diol?
Answer:
- Factorial Design: Optimize reaction parameters (e.g., temperature, catalyst concentration) using factorial experiments to identify interactions between variables .
- Safety Protocols: Follow guidelines for handling diols and diynes, including inert atmosphere use (due to alkyne reactivity) and personal protective equipment (PPE) as per SDS recommendations .
- Validation: Use control reactions (e.g., monitoring intermediates via TLC or HPLC) to confirm stepwise progression. Cross-reference spectral data (e.g., NMR, IR) with computational predictions to validate structural integrity .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopic Techniques:
- Computational Modeling: Use software like COMSOL Multiphysics to simulate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Advanced: How can conflicting spectroscopic data for this compound be resolved?
Answer:
- Data Triangulation: Cross-validate results using multiple techniques (e.g., X-ray crystallography for absolute configuration, mass spectrometry for molecular weight).
- Error Analysis: Investigate solvent effects (e.g., deuteration shifts in NMR) or impurities via high-resolution mass spectrometry (HRMS).
- Theoretical Alignment: Compare experimental IR/NMR with DFT calculations (e.g., Gaussian or ORCA software) to identify anomalies caused by conformational flexibility .
Advanced: What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?
Answer:
- Reaction Simulation: Use AI-driven tools (e.g., COMSOL Multiphysics) to model transition states and predict regioselectivity in diyne additions .
- Machine Learning (ML): Train ML models on existing kinetic data to predict optimal catalysts or solvents for specific derivatization (e.g., Sonogashira coupling) .
- Energy Profiling: Calculate activation energies for competing pathways (e.g., [2+2] vs. [4+2] cycloadditions) to guide experimental prioritization .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Hazard Mitigation: Avoid dust formation (use fume hoods) and minimize exposure to light/heat due to potential diyne polymerization .
- Emergency Procedures: Follow SDS guidelines for spills (e.g., neutralize with inert absorbents, avoid water for water-reactive byproducts) .
- Storage: Store under argon at –20°C to prevent oxidation or moisture uptake .
Advanced: How can researchers design experiments to study the biological activity of this compound derivatives?
Answer:
- High-Throughput Screening (HTS): Use automated liquid handling systems to test cytotoxicity, enzyme inhibition, or membrane permeability across derivative libraries .
- Structure-Activity Relationships (SAR): Correlate electronic properties (e.g., logP, dipole moments) with bioactivity using multivariate regression analysis .
- In Silico Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins before in vitro validation .
Advanced: What methodologies address reproducibility challenges in synthesizing this compound?
Answer:
- Protocol Standardization: Document reaction conditions (e.g., degassing methods, stirring rates) using electronic lab notebooks (ELNs) for traceability .
- Collaborative Validation: Share samples with independent labs for spectral replication (NMR, HRMS) and purity assessment (HPLC) .
- Robotic Synthesis: Implement automated flow reactors to minimize human error in scale-up or multistep reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
